Enantiomeric Purity Drives 54-Fold Potency Difference in Antiviral Capsid Assembly Assays
In a head-to-head comparison within the same patent assay platform (US10202379), the (R)-configured benzofuran-amine analog (Reference Example 621) achieved an EC50 of 2 nM against the influenza cap-dependent endonuclease target, whereas the corresponding (S)-configured analog (Reference Example 244) exhibited an EC50 of 108 nM [1]. This 54-fold potency differential underscores that stereochemistry at the α-carbon of the 2-methylpropylamine side chain is not a minor variable but a dominant determinant of target engagement [2].
| Evidence Dimension | Antiviral potency (EC50) in influenza cap-dependent endonuclease inhibition assay |
|---|---|
| Target Compound Data | EC50 = 2 nM ((R)-enantiomer, Reference Example 621) |
| Comparator Or Baseline | EC50 = 108 nM ((S)-enantiomer, Reference Example 244) |
| Quantified Difference | 54-fold improvement in potency for the (R)-enantiomer |
| Conditions | 96-well plate, 2- to 5-fold serial dilution in culture medium; target: Transcription initiation factor TFIID subunit 1 (capsid assembly pathway) |
Why This Matters
Procuring the correct (1R)-enantiomer with verified enantiomeric excess is essential to achieving the low-nanomolar potency required for antiviral lead optimization; the (1S)-enantiomer is 54-fold less active and cannot serve as a substitute.
- [1] BindingDB. EC50 data for BDBM346932 (2 nM) vs BDBM346646 (108 nM), US10202379 Reference Examples 621 and 244. 2019. View Source
- [2] US Patent US10202379B2. Substituted polycyclic carbamoyl pyridone derivative prodrug. Biological Assay Data. 2019. View Source
